2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Overview
Description
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are important heterocyclic compounds that exhibit a variety of properties and applications . The presence of p-chloro and p-hydroxyl groups at the phenyl ring is important in describing the antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular formula of this compound is C10H7NO2S . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole derivatives undergo various reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.24 . It is a liquid with a refractive index of 1.574 . It has a boiling point of 61-63 °C/15 mmHg and a density of 1.288 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
Condensation Reactions : Zaharia et al. (2008) explored the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, resulting in various compounds. This study provided insights into the structural characteristics of these compounds through spectroscopic methods (Zaharia, Silvestru, Vérité, Vlassa, Imre, & Silvestru, 2008).
Thiazole and Pyrazoline Derivatives : Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, demonstrating the versatility of thiazole derivatives in chemical synthesis (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Study of Fluorescent Sensing Mechanism : Su & Fang (2020) conducted a theoretical study on the ESIPT processes and photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives, highlighting its application in fluorescent sensing mechanisms (Su & Fang, 2020).
Biological Activity and Applications
Glucosylation of Thiazoles : Taile, Ingle, & Hatzade (2010) explored the glucosylation of certain thiazoles, demonstrating the potential biological application of these compounds (Taile, Ingle, & Hatzade, 2010).
Potential Bioactive Substances : Sinenko et al. (2016) synthesized new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, indicating their interest as potential bioactive substances (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
Anticancer and Antiviral Activities : Lozynskyi et al. (2016) evaluated novel thiopyrano[2,3-d]thiazole-6-carbaldehydes for their anticancer and antiviral activities, identifying compounds with significant antimitotic activity and influence on various viruses (Lozynskyi, Golota, Zimenkovsky, Atamanyuk, Gzella, & Lesyk, 2016).
Antimicrobial Activity of Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including thiazole derivatives, and assessed their antimicrobial activity, indicating potential applications in combating microbial infections (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets, affecting diverse biological activities .
Mode of Action
Thiazole derivatives, in general, are known to interact unpredictably with biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a thiazole derivative, it may have diverse biological effects depending on its specific interactions with biological targets .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and regulate gene expression based on cell population density. This compound has been shown to interact with the response regulator protein AgrA in Staphylococcus aureus, inhibiting its DNA binding activity and thus disrupting the quorum sensing process
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In bacterial cells, this compound inhibits the production of exotoxins by interfering with quorum sensing pathways . In mammalian cells, it may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and stress responses. For instance, the inhibition of quorum sensing in bacteria can lead to reduced virulence and pathogenicity, which is beneficial in combating bacterial infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of enzyme activity and disruption of protein-DNA interactions. The compound binds to the response regulator protein AgrA, preventing it from binding to DNA and thereby inhibiting the transcription of virulence genes in Staphylococcus aureus . This mechanism highlights the potential of this compound as an anti-virulence agent that targets bacterial communication systems rather than directly killing the bacteria, reducing the likelihood of resistance development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is crucial for its long-term efficacy. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of quorum sensing and reduced exotoxin production in bacterial cultures.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular functions may occur. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and detoxification. The compound may interact with enzymes such as superoxide dismutase and catalase, which play roles in mitigating oxidative damage . Additionally, it may influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may localize to specific cellular compartments such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . This localization can impact its ability to modulate cellular processes and exert its biochemical effects effectively.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXXZLBEEWCVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674291 | |
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-87-5 | |
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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